molecular formula C9H7ClN2O B096720 N-(4-Chlorophenyl)-2-cyanoacetamide CAS No. 17722-17-7

N-(4-Chlorophenyl)-2-cyanoacetamide

Cat. No. B096720
CAS RN: 17722-17-7
M. Wt: 194.62 g/mol
InChI Key: FLLVVAHFEBGZKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(4-chlorophenyl)-β-alanine derivatives, has been reported. These compounds have been synthesized for their potential to inhibit kinases and exhibit anticancer activity .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(4-chlorophenyl)-β-alanine derivatives, has been characterized by IR, mass, and NMR spectroscopy, and elemental analysis .

Future Directions

There is potential for further investigation into the properties and applications of “N-(4-Chlorophenyl)-2-cyanoacetamide” and similar compounds. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown promise in inhibiting kinases and exhibiting anticancer activity, particularly against primary patient-derived glioblastoma 2D cells and 3D neurospheres .

properties

IUPAC Name

N-(4-chlorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLVVAHFEBGZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066253
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-cyanoacetamide

CAS RN

17722-17-7
Record name N-(4-Chlorophenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-cyanoacetamide
Source European Chemicals Agency (ECHA)
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Record name 4-CHLOROCYANOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of N-(4-Chlorophenyl)-2-cyanoacetamide?

A1: The research paper focuses on elucidating the crystal structure of N-(4-Chlorophenyl)-2-cyanoacetamide using X-ray diffraction. [] This technique allowed researchers to determine the precise three-dimensional arrangement of atoms within the molecule. The study provides valuable insights into the bond lengths, bond angles, and overall conformation of the compound. [] While the abstract doesn't detail the molecular formula and weight, these can be deduced from the chemical name and are essential for understanding the compound's properties and potential applications.

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